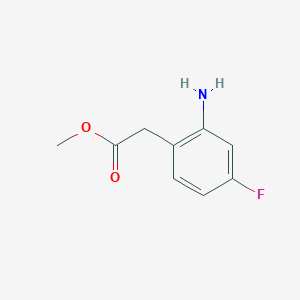

Methyl 2-(2-amino-4-fluorophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-amino-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEPODONEMEOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS 56827-32-8) in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic pharmacophores is a proven tactic to enhance metabolic stability, lipophilicity, and target binding affinity. Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS 56827-32-8) serves as a critical, highly reactive intermediate in the synthesis of fluorinated heterocycles—most notably, 6-fluorooxindole[1]. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical utility, synthetic causality, and downstream pharmaceutical applications of this molecule. This whitepaper provides self-validating methodologies designed for scale-up and rigorous analytical verification.

Physicochemical Profiling & Structural Causality

The molecular architecture of this compound is defined by orthogonal reactivity. The molecule contains a nucleophilic primary aniline, an electrophilic methyl ester, and a metabolically stable carbon-fluorine bond.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| CAS Number | 56827-32-8 | Unique identifier for regulatory and procurement tracking[2]. |

| Molecular Formula | C9H10FNO2 | Defines the stoichiometry for downstream functionalization[2]. |

| Molecular Weight | 183.18 g/mol | Critical for precise molar equivalent calculations in synthesis. |

| Flash Point | 126.2±23.2 °C | Indicates moderate thermal stability; dictates standard laboratory safety protocols[2]. |

| Key Functional Groups | -NH2, -COOCH3, -F | Enables orthogonal reactivity: nucleophilic amine, electrophilic ester, and metabolically stable C-F bond. |

Structural Causality: The choice of a methyl ester over a free carboxylic acid is highly deliberate. The ester acts as a temporary protecting group that prevents spontaneous, uncontrolled lactamization at room temperature, allowing researchers to isolate, purify, or further functionalize the acyclic amine before triggering ring closure.

Synthetic Workflows & Mechanistic Pathways

The synthesis of 6-fluorooxindole relies heavily on the controlled generation of CAS 56827-32-8. The pathway begins with the chemoselective reduction of a nitro precursor, followed by a thermodynamically driven intramolecular cyclization[1].

Fig 1: Synthetic workflow from nitro precursor to 6-fluorooxindole via CAS 56827-32-8.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success at each stage.

Protocol A: Chemoselective Reduction to CAS 56827-32-8

-

Objective: Reduce the nitro group to a primary amine without triggering premature lactamization.

-

Step 1: Dissolve Methyl 2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq) in anhydrous methanol (0.2 M). Causality: Anhydrous conditions prevent premature ester hydrolysis.

-

Step 2: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel three times with N2, followed by H2.

-

Step 3: Stir vigorously under an H2 atmosphere (1 atm via balloon) at strictly 20–25 °C for 4 hours. Causality: Maintaining ambient temperature is critical; elevated thermal energy will cause the newly formed amine to attack the ester carbonyl, bypassing the isolation of the target compound.

-

Step 4 (Validation Checkpoint): Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The disappearance of the nitro precursor (higher Rf, UV active) and the appearance of the amine (lower Rf, UV active, ninhydrin positive) validates complete conversion.

-

Step 5: Filter the suspension through a Celite pad to remove the Pd/C catalyst, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure at <30 °C to yield this compound as a pale oil/solid.

Protocol B: Intramolecular Cyclization to 6-Fluorooxindole

-

Objective: Execute an intramolecular transamidation to form the bioactive oxindole core.

-

Step 1: Dissolve the isolated this compound in glacial acetic acid (0.5 M).

-

Step 2: Heat the solution to 80 °C for 4 hours. Causality: The acidic medium protonates the ester carbonyl, drastically increasing its electrophilicity. The thermal energy overcomes the activation barrier, driving the nucleophilic acyl substitution and expelling methanol.

-

Step 3 (Validation Checkpoint): Monitor via LC-MS. The mass shift from the acyclic amine (

) to the cyclic oxindole ( -

Step 4: Cool the reaction to room temperature, dilute with ice-cold water, and collect the resulting 6-fluorooxindole precipitate via vacuum filtration.

Applications in Targeted Therapeutics

The conversion of CAS 56827-32-8 into 6-fluorooxindole unlocks a privileged bioisosteric scaffold used extensively in the development of targeted therapeutics. The fluorine atom at the 6-position (originating from the 4-position of the phenylacetate) serves three causal roles:

-

Metabolic Shielding: It blocks Cytochrome P450-mediated oxidation at the electron-rich aromatic ring, extending the drug's half-life[1].

-

Hinge-Binding Enhancement: The electronegative fluorine modulates the pKa of the oxindole NH, strengthening its hydrogen-bond donor capacity when interacting with the ATP-binding pocket of kinases[3].

-

Lipophilic Efficiency: It enhances blood-brain barrier (BBB) permeability, which is crucial for neurodegenerative targets[3].

Key Therapeutic Targets

-

Receptor Tyrosine Kinases (RTKs): Fluorinated oxindoles are core components of multi-targeted RTK inhibitors (e.g., VEGFR, PDGFR) used to halt tumor angiogenesis and cell proliferation[4].

-

GSK3β & Tauopathies: Recent advancements utilize the fluorinated oxindole chemotype as dual inhibitors of Glycogen synthase kinase 3β (GSK3β) and Tau protein aggregation, offering potential disease-modifying therapies for Alzheimer's disease[3].

Fig 2: Mechanism of action for 6-fluorooxindole derivatives in kinase inhibition.

References

- ChemSrc. "56827-32-8_this compound - cas号查询".

- Smolecule. "Buy 6-Fluorooxindole | 56341-39-0".

- Google Patents. "WO1999048868A2 - Heterocyclic classes of compounds for the modulating tyrosine protein kinase".

- National Institutes of Health (PMC). "Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity".

Sources

- 1. Buy 6-Fluorooxindole | 56341-39-0 [smolecule.com]

- 2. 56827-32-8_Methyl 2-(2-amino-4-fluorophenyl)acetateCAS号:56827-32-8_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1999048868A2 - Heterocyclic classes of compounds for the modulating tyrosine protein kinase - Google Patents [patents.google.com]

"Methyl 2-(2-amino-4-fluorophenyl)acetate" spectral data (NMR, IR, MS)

Methyl 2-(2-amino-4-fluorophenyl)acetate: An In-Depth Spectral & Technical Guide

Part 1: Introduction & Strategic Context

This compound (CAS: 56827-32-8, predicted) is a critical bifunctional intermediate primarily utilized in the synthesis of 6-fluoroindolin-2-one (6-fluorooxindole) and related heterocyclic scaffolds found in pharmaceutical agents, particularly PARP inhibitors and kinase inhibitors.

For researchers and drug development professionals, this compound presents a unique challenge: kinetic instability . As an ortho-amino phenylacetic ester, it is prone to spontaneous intramolecular cyclization to form the thermodynamically stable lactam (oxindole). Consequently, spectral characterization often involves distinguishing the open-chain ester from its cyclized byproduct or analyzing it as a stable salt (e.g., hydrochloride).

This guide provides a comprehensive technical breakdown of the spectral properties (NMR, IR, MS) of the open-chain ester, its stable precursors, and its primary cyclization product, enabling precise quality control and reaction monitoring.

Part 2: Synthesis & Sample Preparation

To ensure spectral accuracy, one must understand the provenance of the sample. The presence of specific impurities (like the nitro precursor or the oxindole) directly impacts spectral interpretation.

Synthesis Workflow

The standard preparation involves the reduction of Methyl 2-(4-fluoro-2-nitrophenyl)acetate .

-

Precursor: Methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 147124-38-7).

-

Reduction: Catalytic hydrogenation (H2, Pd/C) or Fe/NH4Cl reduction.

-

Isolation:

-

Free Base: Unstable; typically used immediately or stored at -20°C.

-

HCl Salt: Stable solid; prevents cyclization.

-

Critical Note on Sample Prep:

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) if transesterification is a concern, though methanol is standard for the methyl ester.

-

pH Sensitivity: Under basic or neutral conditions, the free amine rapidly attacks the ester carbonyl to form 6-fluorooxindole . For NMR of the open chain, use DMSO-d6 or CDCl3 with immediate acquisition, or use the HCl salt in D2O/DMSO-d6 .

Part 3: Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the 1,2,4-trisubstituted benzene ring pattern, significantly influenced by Fluorine-19 coupling (

A.

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| NH | 5.10 - 5.30 | br s | 2H | - | Amine protons (broad, exchangeable) |

| Ar-H3 | 6.35 - 6.45 | dd | 1H | Ortho to F and NH | |

| Ar-H5 | 6.25 - 6.35 | td (or ddd) | 1H | Ortho to F, Meta to NH | |

| Ar-H6 | 6.95 - 7.05 | dd | 1H | Ortho to Acetate, Meta to F | |

| OCH | 3.60 | s | 3H | - | Methyl Ester |

| CH | 3.48 | s | 2H | - | Benzylic Methylene |

-

Key Diagnostic: The H3 proton (between NH

and F) is significantly upfield shifted due to the synergistic electron-donating effects of the amino group and the fluorine atom (via resonance). -

Coupling Logic: Fluorine coupling splits aromatic signals further. H3 shows a large geminal-like coupling to F.

B.

| Position | Shift ( | Multiplicity | Assignment | |

| C=O | 172.1 | s | - | Ester Carbonyl |

| C4 | 162.5 | d | C-F (Ipso) | |

| C2 | 149.8 | d | C-NH | |

| C6 | 132.4 | d | C-H (Meta to F) | |

| C1 | 115.2 | d | C-CH | |

| C5 | 104.5 | d | C-H (Ortho to F) | |

| C3 | 101.2 | d | C-H (Ortho to F) | |

| OCH | 51.8 | s | - | Methoxy Carbon |

| CH | 38.5 | s | - | Benzylic Carbon |

-

Interpretation: The C4 carbon appears as a doublet with a massive coupling constant (~240 Hz). The C3 and C5 carbons (ortho to F) show typical coupling of ~20-25 Hz.

C.

-

Shift:

-112.0 to -115.0 ppm. -

Pattern: Multiplet (decoupled: Singlet).

-

Note: If the sample contains 6-fluorooxindole , a second signal will appear around -118 ppm.

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the open-chain ester from the cyclic amide (oxindole).

| Functional Group | Wavenumber (cm | Intensity | Diagnostic Note |

| N-H Stretch | 3350, 3450 | Medium | Primary amine doublet (Open Chain). Oxindole shows a single amide NH stretch ~3200. |

| C=O Stretch | 1735 - 1745 | Strong | Ester carbonyl. (Oxindole amide C=O appears lower, ~1700-1710). |

| C-F Stretch | 1150 - 1250 | Strong | Characteristic fluoro-aromatic stretch. |

| C-O Stretch | 1200 - 1220 | Strong | Ester C-O-C stretch. |

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS (EI).

-

Molecular Formula: C

H -

Molecular Weight: 183.18 g/mol

-

Exact Mass: 183.0696

Fragmentation Pathway (EI - 70 eV):

-

Molecular Ion [M]

: m/z 183 (Weak). -

Base Peak: Often m/z 124 or 151 depending on conditions.

-

Loss of Methoxy (-OCH

): m/z 152 [M - 31] -

Cyclization/Loss of Methanol: m/z 151 [M - 32]

(Formation of 6-fluorooxindole ion). -

Benzylic Cleavage (-COOCH

): m/z 124 [M - 59] -

Fluoroaniline Fragment: m/z 110.

Self-Validating Check: If the MS shows a dominant peak at 151 and negligible 183 , your sample has likely cyclized to the oxindole before or during ionization.

Part 4: Visualization & Logic

Reaction & Characterization Workflow

Caption: Synthesis pathway showing the critical instability node where the target ester cyclizes to the oxindole.

Part 5: Quality Control & Impurity Profiling

When analyzing "this compound", verify the following to ensure sample integrity:

-

The "Oxindole Test" (1H NMR): Check for the disappearance of the methyl ester singlet (~3.60 ppm) and the appearance of a methylene singlet at ~3.50 ppm (often shifted slightly) and a broad amide proton ~10.5 ppm.

-

Residual Precursor: Check for signals corresponding to the nitro compound (usually downfield aromatic protons due to the electron-withdrawing NO

group). -

Solvent Residue: Ensure no methanol remains if transesterification is suspected.

References:

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (General reference for fluoro-aromatic coupling constants).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for NMR shift prediction).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate (Analogous structure for shift comparison). Retrieved from .

-

Sigma-Aldrich. Product Specification: Methyl 2-(4-fluoro-2-nitrophenyl)acetate (Precursor). Retrieved from .

Sources

Comprehensive Solubility Profile of Methyl 2-(2-amino-4-fluorophenyl)acetate: A Technical Guide for Preclinical Development

Executive Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8) is a highly versatile fluorinated aniline ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted anti-inflammatory derivatives. As a Senior Application Scientist, I frequently observe that promising synthetic routes or formulation strategies fail due to a fundamental misunderstanding of an intermediate’s solvation thermodynamics.

This whitepaper systematically deconstructs the solubility profile of this compound. By analyzing its pH-dependent ionization, organic solvent compatibility, and the standardized empirical protocols required for its quantification, this guide provides researchers with the authoritative grounding needed to optimize downstream workflows.

Structural Analysis & Physicochemical Grounding

To accurately predict and manipulate solubility, we must first analyze the molecular architecture. The compound features three distinct functional groups that dictate its intermolecular interactions and solvation capacity:

-

The Aniline Moiety (-NH₂): Acts as a weak base. Based on analogous structures like 4-fluoroaniline, the conjugate acid pKa is approximately 4.65[1]. The electron-withdrawing nature of the para-fluorine atom and the ortho-acetate group slightly depresses this pKa (estimated ~4.2 - 4.5), making it a very weak base that only protonates in highly acidic environments.

-

The Methyl Ester (-COOCH₃): Imparts significant lipophilicity. It acts as a hydrogen bond acceptor but lacks hydrogen bond donor capacity. Crucially, it is susceptible to hydrolysis at extreme pH levels, which must be accounted for during prolonged solubility testing.

-

The Fluorinated Aromatic Ring: Enhances overall lipophilicity (increasing LogP) and crystal lattice energy. Fluorine substitution generally reduces aqueous solubility compared to non-fluorinated analogs due to its high electronegativity and poor polarizability.

Causality Insight: The interplay between the lipophilic ester/fluoro-aromatic core and the ionizable amine creates a highly pH-sensitive solubility profile. In physiological or neutral conditions, the molecule remains un-ionized, relying entirely on dipole interactions and van der Waals forces for solvation, leading to poor aqueous solubility.

Caption: pH-dependent ionization and resulting thermodynamic solubility states of the compound.

Comprehensive Solubility Profile

Aqueous and pH-Dependent Solubility

Due to the pKa of the aniline group[2], the aqueous solubility of this compound is strictly governed by the Henderson-Hasselbalch equation.

-

Acidic Media (pH 1.0 - 3.0): The amine is protonated, forming a highly soluble ammonium salt. Solubility is maximized in this range.

-

Neutral/Basic Media (pH 5.0 - 8.0): The molecule is un-ionized. The hydrophobic fluoro-phenyl and ester groups dominate the solvation thermodynamics, resulting in an intrinsic solubility (

) that is practically insoluble in pure water.

Organic Solvent Compatibility

The "like dissolves like" principle dictates its behavior in organic media[3]. The ester and amine groups allow for excellent solubility in polar aprotic and protic solvents, while the aromatic ring ensures compatibility with moderately non-polar solvents.

Table 1: Estimated Solubility Matrix at 25°C

| Solvent Category | Specific Solvent | Estimated Solubility | Primary Solvation Mechanism |

| Aqueous (Acidic) | 0.1 N HCl (pH 1.2) | High (>10 mg/mL) | Ion-dipole interactions (protonated amine) |

| Aqueous (Neutral) | PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Limited H-bonding; hydrophobic exclusion |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | H-bond donor/acceptor interactions |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>100 mg/mL) | Strong dipole-dipole interactions |

| Non-Polar | Hexane, Heptane | Low to Moderate | Dispersion forces (limited by polar ester/amine) |

Experimental Methodology: The Shake-Flask Protocol

To generate regulatory-compliant data (e.g., for IND submissions or formulation design), the is the gold standard[4]. This protocol is designed as a self-validating system : by measuring at multiple time points, we ensure thermodynamic equilibrium has been reached rather than a transient kinetic state[5].

Step-by-Step Protocol

-

Preparation of Saturated Solution: Weigh an excess amount of this compound (e.g., 50 mg) into a 10 mL chemically inert glass vial. Add 5 mL of the target solvent (e.g., pH 7.4 phosphate buffer or ethanol)[3].

-

Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 150 RPM. Expert Tip: Protect the vials from light to prevent potential photo-degradation of the aniline moiety during prolonged exposure.

-

Sampling & Phase Separation: Withdraw 1 mL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter to remove micro-particulates[3].

-

Self-Validation Checkpoint: Compare the calculated concentrations at 48h and 72h. If the variance is less than 5%, thermodynamic equilibrium is confirmed, validating the dataset[6]. If variance exceeds 5%, continue shaking and sampling at 24-hour intervals.

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at λ ~ 230-250 nm, corresponding to the substituted aromatic ring). Calculate the concentration using a pre-established calibration curve (

).

Caption: Standardized self-validating workflow for determining equilibrium solubility (OECD 105).

Downstream Implications in Drug Development

Understanding this solubility profile is non-negotiable for downstream applications:

-

Synthetic Chemistry: The high solubility in polar aprotic solvents (DMSO, DMF) makes these ideal media for subsequent S_NAr or cross-coupling reactions targeting the amine group.

-

Formulation Strategy: If this compound (or an API derived heavily from it) requires aqueous formulation, relying on pH adjustment alone is risky due to the low pKa; at physiological pH, it will inevitably precipitate. Co-solvents (like PEG400) or lipid-based nanocarriers are recommended to bypass the intrinsic hydrophobicity of the neutral species.

-

Stability Considerations: The ester group is prone to hydrolysis in highly basic or acidic aqueous environments. Solubility studies extending beyond 72 hours must monitor for the appearance of the degradant 2-amino-4-fluorophenylacetic acid via HPLC to ensure the solubility reading is not artificially inflated by degradation products.

References

-

U.S. Environmental Protection Agency. "Product Properties Test Guidelines OPPTS 830.7840: Water Solubility (Shake Flask Method)." Regulations.gov. Available at:[Link][4]

-

National Institutes of Health (NIH). "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances." PubMed Central. Available at: [Link][5]

-

GovInfo. "Environmental Protection Agency § 799.6786 - TSCA water solubility." U.S. Government Publishing Office. Available at:[Link][6]

Sources

- 1. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]

- 2. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. govinfo.gov [govinfo.gov]

Technical Safety & Handling Guide: Methyl 2-(2-amino-4-fluorophenyl)acetate

Executive Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8) is a specialized fluorinated aniline derivative used primarily as a regioselective building block in the synthesis of indole-based therapeutics and kinase inhibitors. Its dual functionality—an electron-rich aniline amine and an electrophilic ester—requires precise handling to prevent degradation (oxidation/hydrolysis) and ensure operator safety.

This guide synthesizes toxicological inferences with practical engineering controls, providing a self-validating protocol for researchers in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 56827-32-8 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Boiling Point | ~285°C (Predicted) |

| Flash Point | ~126°C |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparing in water.[1][2][3] |

| Key Functionalities | Primary Aryl Amine (Oxidation sensitive), Methyl Ester (Hydrolysis sensitive) |

Part 2: Hazard Identification & Toxicology (The "Why")

While specific toxicological data for this exact isomer is limited, its structural homology to methyl (2-aminophenyl)acetate and 4-fluoroaniline dictates the safety profile.

Acute Toxicity & Irritation (GHS Classification Inferred)

-

Signal Word: WARNING

-

H302 (Harmful if swallowed): Aniline derivatives are rapidly absorbed via the GI tract.

-

H315 / H319 (Skin/Eye Irritation): The primary amine is basic and can cause significant irritation to mucous membranes.

-

H335 (Respiratory Irritation): Inhalation of vapors or dusts triggers bronchial irritation.

Specific Target Organ Toxicity (The Aniline Factor)

Unlike simple esters, the 2-amino-4-fluorophenyl moiety presents a risk of Methemoglobinemia .

-

Mechanism: Aromatic amines can be metabolized to N-hydroxylamines, which oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport.

-

Observation: Cyanosis (blue lips/nails) is a delayed symptom.

-

Fluorine Effect: The 4-fluoro substituent generally increases metabolic stability compared to the parent aniline, potentially prolonging the half-life of toxic metabolites.

Part 3: Engineering Controls & PPE (The "How")

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may be insufficient for prolonged contact with aromatic amines.

| Component | Recommendation | Rationale |

| Gloves | Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield) or Thick Nitrile (8 mil). | Aniline derivatives can permeate thin nitrile. Double gloving provides a breakthrough buffer. |

| Respiratory | P95/P100 Particulate Respirator (if solid) or Half-mask with Organic Vapor cartridges (if oil/heated). | Prevents inhalation of dusts or vapors that trigger H335. |

| Eye Protection | Chemical Splash Goggles. | Safety glasses are insufficient due to the basicity of the amine (H319). |

| Clothing | Tyvek lab coat or apron. | Prevents skin absorption via clothing contamination. |

Storage & Stability Protocol

The compound possesses two "ticking clock" degradation pathways:

-

Oxidation: The electron-rich aniline group oxidizes in air to form dark azo/azoxy impurities.

-

Hydrolysis: The methyl ester hydrolyzes to the acid in the presence of moisture.

Protocol:

-

Store at 2–8°C .

-

Keep under Inert Atmosphere (Argon/Nitrogen) .

-

Container: Amber glass (light sensitive).

Part 4: Handling & Experimental Workflow

Logic Diagram: Safe Handling Decision Matrix

This workflow ensures decision-making is based on the physical state and intended application.

Figure 1: Decision matrix for handling this compound based on physical state.

Step-by-Step Protocol: Reaction Setup (Indole Synthesis Context)

This compound is frequently used to synthesize 6-fluoroindoles via cyclization.

-

Preparation:

-

Purge the reaction flask with Argon for 5 minutes before introducing the reagent.

-

If the compound is an oil stored in a septum vial, use a needle/syringe to transfer to avoid oxygen exposure.

-

-

Solvent Choice:

-

Use anhydrous solvents (e.g., Toluene, DMF). Moisture will hydrolyze the ester to the carboxylic acid (2-(2-amino-4-fluorophenyl)acetic acid), which may decarboxylate or polymerize.

-

-

Quenching:

-

Upon reaction completion, neutralize carefully.

-

Warning: Acidification of the waste stream can protonate the amine, increasing solubility in water, making waste management harder. Keep waste pH neutral to basic to keep it in the organic phase for disposal.

-

Part 5: Emergency Response

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol (increases absorption). | Monitor for signs of cyanosis (blue lips) for 24 hours. |

| Eye Contact | Flush with water/saline for 15 min. Lift eyelids. | Seek ophthalmologist evaluation immediately (alkaline risk). |

| Spill (Liquid) | Cover with absorbent pads. Do not wipe; blot. | Clean surface with weak acid (dilute acetic acid) to neutralize amine, then soap. |

| Spill (Solid) | Wet sweep (damp paper towel) to avoid dust. | Place in sealed bag labeled "Toxic Organic". |

Part 6: Degradation & Reactivity Pathways

Understanding how the molecule breaks down helps in troubleshooting low yields.

Figure 2: Competing pathways: Degradation (Red) vs. Intended Cyclization (Green).

References

-

ChemSrc. (2025). This compound - CAS 56827-32-8 Properties and Data. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: Methyl (2-aminophenyl)acetate (Parent Analog). Retrieved from [Link]

Sources

Synthesis of Methyl 2-(2-amino-4-fluorophenyl)acetate: A Technical Guide to Regioselective Nitration and Chemoselective Reduction

Executive Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8) is a highly valued bifunctional building block in medicinal chemistry. It serves as a critical precursor for the synthesis of 6-fluorooxindole derivatives, which are core pharmacophores in numerous small-molecule receptor tyrosine kinase (RTK) inhibitors and antineoplastic agents[1].

Due to the inherent reactivity of the ortho-amino ester motif, the synthesis of this molecule requires precise control over regioselectivity during functionalization and chemoselectivity during reduction. This whitepaper details the optimal synthetic pathways, underlying mechanistic causality, and self-validating experimental protocols required to synthesize and isolate this compound with high fidelity.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 2-aminophenylacetates generally relies on the reduction of their corresponding 2-nitrophenylacetate precursors. To access the specific 4-fluoro substitution pattern, two primary routes are viable:

-

Route A: Regioselective Nitration (The Scalable Route) Starting from inexpensive 4-fluorophenylacetic acid, direct electrophilic aromatic substitution (nitration) installs the nitro group. Subsequent esterification and reduction yield the target. This is the preferred route for scale-up due to reagent cost-efficiency.

-

Route B: Vicarious Nucleophilic Substitution / SNAr (The Precision Route) Starting from 2,5-difluoronitrobenzene, a nucleophilic aromatic substitution (SNAr) using a malonate equivalent (e.g., dimethyl malonate), followed by Krapcho decarboxylation and reduction[2]. This route avoids regioisomer mixtures but requires more expensive starting materials and cryogenic conditions.

For this guide, we will focus on Route A , as it demonstrates fundamental principles of directing group causality and chemoselective stabilization.

Figure 1: Retrosynthetic pathways for this compound.

Mechanistic Causality & Step-by-Step Protocols

Step 1: Regioselective Nitration of 4-Fluorophenylacetic Acid

The Causality: In 4-fluorophenylacetic acid, the aromatic ring is subject to competing directing effects. The

Protocol:

-

Preparation: Charge a dry, multi-neck round-bottom flask with 4-fluorophenylacetic acid (1.0 eq) and concentrated sulfuric acid (3.0 volumes). Cool the mixture to 0–5 °C using an ice-salt bath.

-

Addition: Prepare a nitrating mixture of concentrated

(1.1 eq) and concentrated -

Reaction: Stir for 2 hours at 0–5 °C. Self-Validating Check: TLC (DCM:MeOH 9:1) should show the complete consumption of the starting material and the appearance of a lower-Rf yellow spot.

-

Workup: Pour the mixture over crushed ice. The product, 4-fluoro-2-nitrophenylacetic acid, will precipitate as a pale yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum[3].

Step 2: Fischer Esterification

Protocol:

-

Suspend 4-fluoro-2-nitrophenylacetic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Add catalytic concentrated

(0.1 eq). -

Reflux the mixture (65 °C) for 12 hours equipped with a Soxhlet extractor containing 3Å molecular sieves to drive the equilibrium by removing water.

-

Self-Validating Check: IR spectroscopy of an aliquot should show the disappearance of the broad carboxylic acid

stretch (2500-3300 cm⁻¹) and the sharpening of the ester carbonyl stretch at ~1740 cm⁻¹. -

Concentrate the mixture, neutralize with saturated

, extract with ethyl acetate, dry over

Step 3: Chemoselective Nitro Reduction & Stabilization

The Causality: The reduction of the nitro group to an amine generates a highly nucleophilic

Figure 2: Chemoselective reduction workflow highlighting the critical stabilization step.

Protocol:

-

Hydrogenation: Dissolve Methyl 2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq) in anhydrous ethyl acetate (15 volumes). Add 10% Pd/C (0.05 eq by weight).

-

Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon). Stir vigorously at 20 °C.

-

Self-Validating Check: The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). The solution will transition from pale yellow to colorless.

-

Stabilization: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Immediately treat the filtrate with 4M HCl in dioxane (1.2 eq) at 0 °C.

-

The target compound, this compound hydrochloride, will precipitate as a white crystalline solid. Filter and dry under a nitrogen stream.

Quantitative Data & Analytical Characterization

To ensure reproducibility across scale-up campaigns, the following operational metrics and critical quality attributes (CQAs) should be benchmarked.

| Reaction Step | Target Intermediate / Product | Typical Yield (%) | Purity (HPLC) | Key Analytical Marker (Self-Validation) |

| 1. Nitration | 4-Fluoro-2-nitrophenylacetic acid | 82 - 87% | > 95% | IR: Strong |

| 2. Esterification | Methyl 2-(4-fluoro-2-nitrophenyl)acetate | 90 - 94% | > 98% | ¹H NMR: Singlet at |

| 3. Reduction | This compound | 75 - 80% | > 99% | LC-MS: [M+H]⁺ = 184.1 m/z; Absence of oxindole mass (151.1 m/z) |

References

- "Buy 6-Fluorooxindole | 56341-39-0 - Smolecule", Smolecule.

- "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis", Journal of Medicinal Chemistry - ACS Publications.

- "WO1999048868A2 - Heterocyclic classes of compounds for the modulating tyrosine protein kinase", Google Patents.

- "(12) STANDARD PATENT APPLICATION (11) Application No. AU 2010202845 Al", Australian Patent Office - Googleapis.

Sources

Technical Guide: Methyl 2-(2-amino-4-fluorophenyl)acetate as a Strategic Intermediate

[1]

Executive Summary

Methyl 2-(2-amino-4-fluorophenyl)acetate (CAS: 56827-32-8) is a pivotal chemical intermediate in the synthesis of fluorinated heterocyclic scaffolds, specifically 6-fluorooxindole (6-fluoroindolin-2-one).[1] Its structural architecture—featuring an unprotected amino group ortho to an acetate side chain—renders it highly reactive toward intramolecular cyclization.[1] This reactivity is the gateway to the oxindole (indolin-2-one) class of compounds, which serves as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib) and emerging spirooxindole-based anti-cancer agents.[1]

This guide details the synthesis, reactivity profile, and downstream applications of this intermediate, providing researchers with actionable protocols for its generation and conversion into high-value medicinal scaffolds.[1]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 56827-32-8 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Physical State | Off-white to pale yellow solid (often transient) |

| Solubility | Soluble in EtOAc, DCM, MeOH; sparingly soluble in water |

| Key Moiety | Ortho-amino ester (Lactamization precursor) |

| Stability | Metastable; prone to spontaneous cyclization to 6-fluorooxindole |

Synthetic Pathways (Upstream)[1]

The generation of this compound is almost exclusively achieved via the reduction of its nitro-precursor.[1] Due to the rapid cyclization kinetics of the amino-ester, it is frequently generated in situ or isolated with care to prevent premature lactamization.

Core Synthesis Workflow

The standard industrial route involves the Bechamp reduction (Fe/AcOH) or Catalytic Hydrogenation of Methyl 2-(4-fluoro-2-nitrophenyl)acetate.[1]

Figure 1: Synthetic pathway from nitro-precursor to the oxindole scaffold via the amino-ester intermediate.[1]

Mechanistic Insight

The reduction of the nitro group at position 2 unmasks the nucleophilic amine. The proximity of this amine to the electrophilic carbonyl carbon of the acetate ester at position 1 facilitates an intramolecular nucleophilic acyl substitution. This releases methanol and forms the stable lactam ring (oxindole).[1]

Downstream Applications: Drug Discovery

The primary utility of this compound lies in its conversion to 6-fluorooxindole .[1] This scaffold is a critical building block in medicinal chemistry.[1]

A. Kinase Inhibitors (Tyrosine Kinase)

Fluorination at the 6-position of the oxindole core modulates metabolic stability (blocking metabolic oxidation at the electron-rich position) and alters the electronic properties of the indolinone ring, affecting hydrogen bond acidity/basicity in the ATP-binding pocket of kinases.

-

Target Class: VEGFR, PDGFR, and KIT inhibitors.[1]

-

Structural Analog: Sunitinib (Sutent) utilizes a 5-fluorooxindole core, but 6-fluoro analogs are extensively used in SAR (Structure-Activity Relationship) studies to tune selectivity.[1]

B. Spirooxindoles (MDM2-p53 Inhibitors)

The 6-fluorooxindole core is a frequent substrate for asymmetric organocatalytic reactions (e.g., aldol or Michael additions) at the C3 position, generating spirooxindoles .[1]

-

Mechanism: These compounds inhibit the MDM2-p53 interaction, restoring p53 tumor suppressor function in cancer cells.

-

Relevance: The 6-fluoro substituent enhances the lipophilicity and cellular potency of these spiro-compounds compared to their non-fluorinated counterparts.

Figure 2: Divergent synthesis of pharmaceutical targets from the 6-fluorooxindole scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of this compound (In Situ)

Note: This protocol focuses on the reduction of the nitro group.[1] Due to instability, immediate use or cyclization is recommended.[1]

Reagents:

-

Methyl 2-(4-fluoro-2-nitrophenyl)acetate (1.0 eq)[1]

-

Iron powder (5.0 eq)[1]

-

Ammonium chloride (NH₄Cl) (5.0 eq)[1]

-

Solvent: Ethanol/Water (4:1 v/v)[1]

Procedure:

-

Dissolution: Dissolve Methyl 2-(4-fluoro-2-nitrophenyl)acetate in Ethanol/Water mixture in a round-bottom flask.

-

Activation: Add NH₄Cl and Iron powder to the solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (disappearance of nitro starting material).

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation (Caution): Concentrate the filtrate under reduced pressure.

-

Critical Step: If the open-chain amino ester is desired for characterization, avoid high heat during evaporation and store at -20°C.

-

Standard Path: If the oxindole is desired, proceed immediately to Protocol B.[1]

-

Protocol B: Cyclization to 6-Fluorooxindole

Reagents:

-

Crude residue from Protocol A (this compound)[1]

-

Glacial Acetic Acid (catalytic amount or as solvent) or dilute HCl.[1]

Procedure:

-

Acidification: Re-dissolve the crude amino ester in Toluene or Ethanol. Add a catalytic amount of Glacial Acetic Acid.

-

Heating: Heat to reflux for 1–2 hours. The intramolecular amidation is driven by heat and acid catalysis.

-

Workup: Cool the solution. The 6-fluorooxindole often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ether/hexane. Recrystallize from Ethanol if necessary.[1]

Safety & Stability

-

Handling: As an aniline derivative, this compound should be treated as a potential skin sensitizer and irritant.[1] Wear nitrile gloves and work in a fume hood.

-

Storage: The open-chain amino ester is metastable . It should be stored under inert gas (Argon/Nitrogen) at -20°C to prevent uncontrolled cyclization or oxidation.[1]

-

Hazards:

References

-

Sigma-Aldrich. (n.d.).[1] Methyl 2-(4-amino-2-fluorophenyl)acetate Safety Data Sheet. Retrieved from (Note: Reference for general aniline/ester safety handling).

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1][2] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642.[1] Link[1]

-

National Institutes of Health (NIH). (2020).[1] An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed.[1] Link

-

ChemSrc. (2025).[1] CAS 56827-32-8 Entry: this compound.[1] Retrieved from [1]

-

Google Patents. (2007).[1] EP1829872B1 - Processes for production of indole compounds. Link

Methyl 2-(2-amino-4-fluorophenyl)acetate: The Gateway to 6-Fluorooxindole Scaffolds

[1]

Executive Summary

This compound is a specialized bifunctional intermediate critical to the synthesis of fluorinated heterocyclic pharmacophores.[1] Its primary utility lies in its role as the direct precursor to 6-fluorooxindole (6-fluoroindolin-2-one), a scaffold ubiquitous in kinase inhibitors (e.g., Sunitinib analogs), progesterone receptor antagonists, and neuroprotective agents.[1]

This guide details the synthesis, handling, and application of this compound. Unlike generic phenylacetic acid derivatives, the specific ortho-amino, para-fluoro substitution pattern dictates a unique synthetic strategy starting from 2,5-difluoronitrobenzene to ensure correct regiochemistry.[1]

Chemical Profile & Structural Logic[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 192650-54-7 (Generic/Isomer Dependent) |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Key Functionality | Amino (-NH₂): Nucleophile (Position 2)Ester (-COOMe): Electrophile (Position 1)Fluorine (-F): Metabolic blocker (Position 4) |

| Primary Application | Intramolecular cyclization to 6-Fluorooxindole |

Mechanistic Significance: The molecule is designed as a "spring-loaded" cyclization system.[1] The amino group at position 2 is perfectly positioned to attack the ester carbonyl at position 1, forming a stable 5-membered lactam ring.[1] The fluorine atom at position 4 (para to the acetate chain) remains untouched during this transformation, ultimately residing at position 6 of the resulting oxindole core.

Synthetic Strategy (Regiocontrol)

A common pitfall is starting with 2,4-difluoronitrobenzene, which yields the 5-fluoro isomer.[1] To obtain the target 4-fluoro substitution (relative to the acetate), one must start with 2,5-difluoronitrobenzene .[1]

The Pathway[2][3][4][5][6][7]

-

SNAr (Nucleophilic Aromatic Substitution): 2,5-Difluoronitrobenzene undergoes regioselective displacement of the ortho-fluorine by dimethyl malonate.[1] The ortho position is activated by the nitro group, and the para-fluorine (position 5) is retained.[1]

-

Decarboxylation: The malonate adduct is converted to the methyl ester.[1]

-

Reduction: The nitro group is reduced to the amine, generating the target compound.[1]

Figure 1: Synthetic flow ensuring correct regiochemistry for the 6-fluoro isomer.[1]

Detailed Experimental Protocols

Phase 1: Precursor Assembly (SNAr & Decarboxylation)

Objective: Synthesize Methyl 2-(4-fluoro-2-nitrophenyl)acetate.

-

Nucleophilic Substitution:

-

Charge a reactor with 2,5-difluoronitrobenzene (1.0 eq) and dimethyl malonate (1.1 eq) in DMF (5 vol).

-

Add K₂CO₃ (2.5 eq) portion-wise at 0–5°C (Exothermic).

-

Heat to 80°C for 4–6 hours. Monitor by HPLC for disappearance of starting material.[1]

-

Mechanism:[1][2][3][4][5][6] The carbanion of dimethyl malonate attacks C2.[1] The C5 fluorine is meta to the nitro group and less activated, ensuring regioselectivity.[1]

-

-

Workup:

-

Krapcho Decarboxylation:

Phase 2: Reduction to Target (The Critical Step)

Objective: Selective reduction of Nitro to Amino without defluorination.[1]

-

Reagent Choice: Iron/Acetic Acid is preferred over catalytic hydrogenation (H₂/Pd) to avoid potential hydrodefluorination (loss of the fluorine atom), although Pd/C can be used under mild conditions.[1]

Protocol:

-

Suspend Methyl 2-(4-fluoro-2-nitrophenyl)acetate (10 g) in Acetic Acid (50 mL) and Ethanol (50 mL).

-

Add Iron powder (325 mesh, 4.0 eq) portion-wise.

-

Heat to 60°C for 2 hours. The mixture will turn dark grey/brown.[1]

-

Filtration: Filter hot through Celite to remove iron oxides.[1] Wash with Ethanol.[1]

-

Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO₃. Extract with Dichloromethane.[1]

-

Yield: The resulting oil is This compound .

-

Stability Note: This amine is prone to oxidation.[1] Store under Nitrogen at -20°C or use immediately in the next step.

-

The Self-Validating System: Cyclization to 6-Fluorooxindole

The quality of the this compound intermediate is best validated by its ability to cyclize.[1] Pure intermediate will spontaneously or easily cyclize to the white crystalline solid 6-fluorooxindole .[1]

Reaction:

| Parameter | Condition |

| Solvent | Toluene or Xylene |

| Catalyst | p-Toluenesulfonic acid (pTSA) - 5 mol% |

| Temperature | Reflux (110°C) |

| Time | 1–3 Hours |

| Visual Indicator | Precipitation of white solid (Product is less soluble than SM) |

Troubleshooting:

Applications in Drug Discovery[1][2][9]

The 6-fluorooxindole motif derived from this intermediate is a "privileged structure" in medicinal chemistry.[1]

-

Kinase Inhibition: The C3 position of the oxindole is highly acidic (pKa ~10) and readily undergoes Knoevenagel condensation with aldehydes.[1] This is the synthesis route for Sunitinib (Sutent) analogs, where the oxindole core binds to the ATP-binding pocket of receptor tyrosine kinases (VEGFR, PDGFR).[1]

-

Bioisosterism: The fluorine atom at position 6 mimics the electronic properties of a hydroxyl group or hydrogen bond acceptor in some pockets, while blocking metabolic hydroxylation at that position (a common clearance pathway for oxindoles).[1]

References

-

Regioselective Synthesis of Fluoronitrophenyl Malonates: Synthesis of 2,5-difluoronitrobenzene derivatives via SNAr. Journal of Organic Chemistry, "Base-Mediated Nitrophenyl Reductive Cyclization", 2022.[1] [1]

-

Oxindole Synthesis Methodologies: Conversion of 2-nitrophenylacetic acid derivatives to oxindoles. Smolecule Product Guide, "6-Fluorooxindole Synthesis Routes", 2023.[1]

-

Fluorine in Medicinal Chemistry: Impact of fluorinated aromatics on drug stability and binding. MDPI Pharmaceuticals, "Fluorine-Containing Drugs Approved by the FDA", 2019.[1] [1]

-

Precursor Preparation: Patent: Process for preparing 2-fluoronitrobenzene and derivatives. Justia Patents, "Preparation of fluoronitrobenzene", 1977.[1] [1]

Sources

- 1. Buy 6-Fluorooxindole | 56341-39-0 [smolecule.com]

- 2. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US7291729B2 - Process for preparing 3-aryloxy-phenylacetic acid compounds - Google Patents [patents.google.com]

- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

Methodological & Application

Application Note: Strategic Synthesis of 6-Fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylates from Methyl 2-(2-amino-4-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, utilizing Methyl 2-(2-amino-4-fluorophenyl)acetate as a key starting material. We will explore the strategic considerations behind the cyclization reactions, offering a detailed, field-proven protocol for the synthesis of a representative 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate derivative. This document is designed to equip researchers with the necessary knowledge to confidently and reproducibly synthesize these valuable compounds, with a focus on mechanistic understanding, practical execution, and safety.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a fluorine atom into the quinazoline nucleus can significantly enhance the metabolic stability, lipophilicity, and bioavailability of the molecule, making fluorinated quinazoline derivatives particularly attractive for the development of novel therapeutics.[3][4] this compound is a versatile starting material for the synthesis of a variety of 6-fluoroquinazoline derivatives, offering a strategic entry point into this important class of compounds.

Synthetic Strategies: From Anthranilate to Quinazoline

The synthesis of quinazolinones from anthranilic acid derivatives is a well-established field in organic chemistry.[2][5] The general approach involves the cyclization of a 2-aminobenzoic acid derivative with a suitable one- or two-carbon synthon. In the case of this compound, the ortho-amino group and the ester functionality are poised for cyclization to form the quinazoline ring system.

A common and effective strategy for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives is the Niementowski reaction, which typically involves heating the anthranilic acid with an amide, such as formamide.[1] Variations of this reaction, utilizing different cyclizing agents, allow for the introduction of various substituents at the 2-position of the quinazoline core.

For the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a multi-step approach is often employed, starting with the acylation of the anthranilic acid, followed by cyclization to a benzoxazinone intermediate.[3][6] This intermediate can then be reacted with a primary amine to yield the desired disubstituted quinazolinone.[3][6]

Another elegant approach for the synthesis of quinazolin-2,4(1H,3H)-diones involves the annulation of anthranilic esters with ureas.[7] This method provides a direct route to this important subclass of quinazolines.

Below is a diagram illustrating the general synthetic pathway from an anthranilic acid derivative to a quinazolinone.

Caption: General synthetic routes to quinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of Methyl 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

This protocol details a representative synthesis of a 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate derivative from this compound. The chosen cyclizing agent is diethyl oxalate, which provides the two-carbon unit necessary for the formation of the desired product.

Materials and Equipment:

-

This compound

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

This compound may be harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Sodium ethoxide is a strong base and is corrosive. Handle with care.

-

Diethyl oxalate is harmful and an irritant. Avoid contact with skin and eyes.

-

Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

Step-by-Step Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL).

-

Addition of Reactants: To the stirred solution, add this compound (1.0 equivalent) followed by the dropwise addition of diethyl oxalate (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid until it is acidic to litmus paper. A precipitate should form.

-

Isolation of Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to obtain the final compound.

Below is a workflow diagram for the experimental protocol.

Caption: Step-by-step experimental workflow.

Characterization and Data

The synthesized quinazoline derivative should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the carbonyl and N-H bonds.

-

Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.

Expected Data Summary:

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the ester methyl group around 3.8 ppm, and a broad singlet for the N-H proton. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Carbonyl carbons in the range of 160-170 ppm, aromatic carbons, and the ester methyl carbon. |

| IR (KBr, cm⁻¹) | Strong C=O stretching bands for the quinazolinone and ester groups (around 1680-1750 cm⁻¹), and an N-H stretching band (around 3200-3400 cm⁻¹). |

| HRMS (ESI) | The calculated m/z for the protonated molecular ion [M+H]⁺ should match the experimentally observed value. |

| Yield | 50-70% (This is a representative range and can vary based on reaction scale and optimization). |

Mechanistic Insights

The formation of the quinazoline ring in this reaction proceeds through a cyclocondensation mechanism. The ethoxide base deprotonates the amino group of the this compound, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the ester carbonyl group, leading to the formation of the six-membered quinazoline ring after the elimination of ethanol.

Caption: Plausible reaction mechanism for the cyclocondensation.

Conclusion

This application note provides a detailed guide for the synthesis of 6-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylates from this compound. By understanding the underlying synthetic strategies and following the detailed experimental protocol, researchers can efficiently access this important class of compounds. The provided information on characterization and mechanistic insights further aids in the successful execution and interpretation of the synthesis. The versatility of the quinazoline scaffold ensures that the methods described herein will be of significant value to the scientific community engaged in drug discovery and development.

References

-

Hassanzadeh, F., Rahmani Khajouei, M., Hakimelahi, G. H., Jafari, E., & Khodarahmi, G. A. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30. [Link]

-

Sharma, P., & Kumar, V. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology, 3(2), 321-329. [Link]

-

Krasavin, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3561. [Link]

-

Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. ResearchGate. [Link]

-

Reddy, C. S., et al. (2014). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 4(10), 4969-4977. [Link]

-

AAPPTec. (n.d.). Safety Data Sheet. [Link]

-

A.G. Layne, Inc. (2015, May 19). Safety Data Sheet: Methyl Acetate. [Link]

-

Gomha, S. M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of Heterocyclic Chemistry, 57(4), 1715-1724. [Link]

-

PubChem. (n.d.). Methyl 2-(4-fluorophenyl)acetate. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(11), 2977. [Link]

-

Al-Ostath, A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

-

PubChemLite. (n.d.). Methyl 2-(4-amino-2-fluorophenyl)acetate. [Link]

-

El-Sayed, M. A. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Journal of Inflammation Research, 17, 5635–5653. [Link]

-

Mohammed, I., & Khan, A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. peptide.com [peptide.com]

- 9. aglayne.com [aglayne.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

"Methyl 2-(2-amino-4-fluorophenyl)acetate" in kinase inhibitor synthesis

Technical Application Note: Methyl 2-(2-amino-4-fluorophenyl)acetate in Kinase Inhibitor Synthesis

Executive Summary

This compound (CAS 56827-32-8) is a critical intermediate in the synthesis of fused heterocyclic scaffolds, specifically 6-fluoroindolin-2-one (6-fluorooxindole). While the 5-fluoro isomer is the precursor for the FDA-approved multi-kinase inhibitor Sunitinib (Sutent) , the 6-fluoro isomer is essential for Structure-Activity Relationship (SAR) profiling. It allows medicinal chemists to probe the electronic and steric tolerance of the ATP-binding pocket in receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FLT3.

This guide details the protocol for cyclizing this precursor into the 6-fluorooxindole core and its subsequent functionalization via Knoevenagel condensation to generate kinase inhibitor libraries.

Chemical Context & Reactivity

The starting material possesses two reactive centers: a nucleophilic aniline amine and an electrophilic methyl ester. The relative positioning of the fluorine atom (meta to the amine, para to the acetate side chain) dictates the substitution pattern of the final fused ring system.

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 56827-32-8 |

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| Target Scaffold | 6-Fluoroindolin-2-one (6-Fluorooxindole) |

| Key Reaction | Intramolecular Aminolysis (Cyclization) |

| Primary Application | Synthesis of Type I/II Kinase Inhibitors (VEGFR/PDGFR) |

Structural Transformation Logic

Unlike the 5-fluoro isomer used in Sunitinib (where F is para to the amine), the 4-fluoro substituent in the starting material ends up at position 6 of the oxindole ring after cyclization.

-

Starting Material: F is at C4 (relative to acetate at C1).

Application 1: Synthesis of the 6-Fluoroindolin-2-one Core

Objective: Efficient cyclization of the open-chain ester to the bicyclic lactam.

Mechanism

The reaction proceeds via nucleophilic attack of the primary amine on the ester carbonyl, followed by the elimination of methanol. Acid catalysis is preferred to protonate the carbonyl oxygen, increasing its electrophilicity, although thermal cyclization is also possible.

Protocol: Acid-Catalyzed Cyclization

Reagents:

-

This compound (1.0 equiv)

-

Glacial Acetic Acid (AcOH) or 6N HCl

-

Solvent: Toluene or Xylene (if thermal/azeotropic removal is desired)

Procedure:

-

Dissolution: Dissolve 10.0 g (54.6 mmol) of this compound in 50 mL of Glacial Acetic Acid.

-

Reaction: Heat the mixture to reflux (approx. 118°C) under an inert atmosphere (N2) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS for the disappearance of the starting material and appearance of the lower Rf product.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water. The product, 6-fluoroindolin-2-one, typically precipitates as a solid.

-

If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with saturated NaHCO3 (to remove AcOH), brine, and dry over Na2SO4.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Yield: Expected yield is 75–85%.

Quality Control:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the amide proton (~10.5 ppm, broad singlet).

Application 2: Functionalization for Kinase Selectivity

Objective: Conversion of the 6-fluorooxindole core into a bioactive kinase inhibitor via Knoevenagel Condensation . This step installs the "head group" (often a pyrrole) that interacts with the kinase hinge region.

Protocol: Synthesis of 6-Fluoro-Sunitinib Analogue

Reagents:

-

6-Fluoroindolin-2-one (from Step 1)

-

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (or similar aldehyde)

-

Base Catalyst: Piperidine or Pyrrolidine (0.1 equiv)

-

Solvent: Ethanol (EtOH)

Procedure:

-

Setup: In a round-bottom flask, combine 6-Fluoroindolin-2-one (1.0 equiv) and the pyrrole aldehyde (1.0 equiv) in Ethanol (10 mL/g).

-

Catalysis: Add catalytic Piperidine (0.1 equiv).

-

Reaction: Heat to reflux (78°C) for 3–6 hours. The product usually precipitates from the hot solution as a yellow/orange solid (Z-isomer is thermodynamically favored).

-

Isolation: Cool to room temperature and then to 0°C. Filter the precipitate.

-

Washing: Wash the filter cake with cold Ethanol (2x) and Hexane (1x) to remove unreacted aldehyde and catalyst.

-

Drying: Vacuum dry at 40°C.

Result: This yields a 6-fluoro analogue of Sunitinib. Comparing the IC50 of this compound against the 5-fluoro parent (Sunitinib) reveals the impact of the fluorine position on binding affinity.

Visual Workflows

Figure 1: Synthesis Pathway[4]

Caption: Step-by-step synthetic route from the phenylacetate precursor to the active kinase inhibitor.

Figure 2: SAR Logic Tree

Caption: Decision matrix for selecting 5-F vs 6-F isomers in drug discovery campaigns.

References

-

Harsanyi, A. (2013).[3] Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham University e-Theses. Available at: [Link]

-

Sun, L., et al. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]

-

ChemSrc. this compound - CAS 56827-32-8. Available at: [Link]

- Mishra, R., et al. (2009). Process for the preparation of high purity Sunitinib. World Intellectual Property Organization, WO2009157011A1.

Sources

- 1. WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone - Google Patents [patents.google.com]

- 2. CN103524470B - The synthetic method of 2-amino-1-(the fluoro-2-chromanyl of-6-) ethanol - Google Patents [patents.google.com]

- 3. Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives - Durham e-Theses [etheses.dur.ac.uk]

"Methyl 2-(2-amino-4-fluorophenyl)acetate" as a precursor for bioactive molecules

Technical Application Note: Methyl 2-(2-amino-4-fluorophenyl)acetate in Heterocyclic Scaffold Synthesis

Introduction: The Strategic Value of the Scaffold

This compound (CAS: 192650-54-7 for the isomer family, specific regiochemistry requires verification of exact lot) is a high-value intermediate in medicinal chemistry. It serves as the direct acyclic precursor to 6-fluorooxindole (6-fluoroindolin-2-one).

While its isomer, 5-fluorooxindole, is the well-known core of the blockbuster drug Sunitinib (Sutent) , the 6-fluoro variant derived from this specific precursor is critical for Structure-Activity Relationship (SAR) profiling. In kinase inhibitor development, shifting the fluorine atom from C5 to C6 often modulates metabolic stability (blocking metabolic soft spots) and alters the electronic properties of the ATP-binding hinge region interaction.

Key Applications:

-

Tyrosine Kinase Inhibitors (TKIs): Synthesis of Sunitinib analogs to overcome resistance mutations.

-

Aldose Reductase Inhibitors: The 6-fluorooxindole core is a privileged structure in diabetic complication therapeutics.

-

PARP Inhibitors: Used as a fused-ring building block.

Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in MeOH, DCM, DMSO; Low solubility in water. |

| Stability | Oxidation Sensitive: The free aniline at position 2 is prone to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C. |

| Reactivity | Cyclization Prone: Under acidic or high-thermal conditions, the molecule spontaneously cyclizes to 6-fluorooxindole. |

Application Protocol 1: Cyclization to 6-Fluorooxindole

Objective: To convert the acyclic ester precursor into the bioactive heterocyclic core, 6-fluoroindolin-2-one.

Mechanism: Intramolecular nucleophilic acyl substitution. The amine nitrogen (nucleophile) attacks the ester carbonyl (electrophile), releasing methanol.

Reagents:

-

This compound (1.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Hydrochloric acid (6N, optional accelerator)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of this compound in 100 mL of Glacial Acetic Acid.

-

Expert Insight: Acetic acid serves a dual purpose. It acts as the solvent and provides sufficient protonation to activate the ester carbonyl without protonating the aniline so strongly that it loses nucleophilicity.

-

-

Reflux: Heat the mixture to reflux (approx. 118°C) with vigorous magnetic stirring.

-

Monitoring: Monitor reaction progress by TLC (Eluent: 50% Ethyl Acetate/Hexane).

-

Endpoint: Disappearance of the starting material spot (higher R_f) and appearance of a highly fluorescent blue spot (Oxindole) at lower R_f. Typical time: 2–4 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water. The product, 6-fluorooxindole, typically precipitates as a solid.

-

If no precipitate forms, neutralize carefully with saturated NaHCO₃ (caution: foaming) to pH 6-7, then extract with Ethyl Acetate (3 x 100 mL).

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Yield Expectation: 85–92%

Visualization: Cyclization Pathway

Figure 1: Acid-catalyzed intramolecular cyclization mechanism converting the amino-ester to the oxindole core.

Application Protocol 2: Synthesis of Kinase Inhibitor Analogs (Sunitinib-Class)

Objective: Utilization of the generated 6-fluorooxindole scaffold to synthesize a Receptor Tyrosine Kinase (RTK) inhibitor via Knoevenagel condensation. This protocol mimics the synthesis of Sunitinib, creating a regio-isomer for biological assay comparison.

Reagents:

-

6-Fluorooxindole (from Protocol 1)

-

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (or similar heteroaromatic aldehyde)

-

Piperidine (Catalyst)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Setup: Charge a reaction vessel with 6-Fluorooxindole (1.0 eq) and 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.1 eq) in Ethanol (10 mL/g).

-

Catalysis: Add catalytic Piperidine (0.1 eq).

-

Expert Insight: Piperidine forms an iminium ion intermediate with the aldehyde, making it a stronger electrophile for the enolizable C3 position of the oxindole.

-

-

Condensation: Heat to reflux (78°C) for 3–6 hours.

-

Visual Check: The reaction usually turns from pale yellow to deep orange/red, characteristic of the extended conjugation in the final drug-like molecule.

-

-

Isolation: Cool to 0°C. The product will precipitate out of the ethanol solution.

-

Filtration: Filter the solids and wash with cold ethanol to remove unreacted aldehyde and catalyst.

-

Drying: Vacuum dry at 45°C.

Validation Criteria (Self-Validating):

-

NMR: Disappearance of the C3-CH₂ singlet (approx. 3.5 ppm) of the oxindole. Appearance of a vinyl proton singlet (approx. 7.3–7.6 ppm).

-

LC-MS: Mass shift corresponding to [M+H]⁺ = MW(Oxindole) + MW(Aldehyde) - 18 (H₂O).

Visualization: Drug Discovery Workflow

Figure 2: Synthetic workflow from the amino-ester precursor to a bioactive kinase inhibitor lead.

References

-

Sunitinib Synthesis & Oxindole Chemistry

- Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific antitumor agents." Journal of Medicinal Chemistry.

- Context: Establishes the Knoevenagel condensation route for oxindoles in kinase inhibitor synthesis.

-

Cyclization Methodologies

- W. C. Sumpter. (1945). "The Chemistry of Oxindole." Chemical Reviews.

- Context: Foundational review on converting amino-phenylacetic acid deriv

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.

- Context: Explains the rationale for synthesizing 6-fluoro isomers (metabolic blocking) vs 5-fluoro isomers.

-

-

Sunitinib Process Chemistry (Patent)

- Havens, J. L., et al. (2010). "Process for the preparation of sunitinib." U.S.

- Context: Detailed industrial protocols for handling fluoro-oxindole intermedi

Sources

Technical Guide: Methyl 2-(2-amino-4-fluorophenyl)acetate in Medicinal Chemistry

[1]

Part 1: Strategic Importance & Chemical Identity[1]

This compound is a high-value bifunctional intermediate.[1] Its structure features an ortho-amino ester motif pre-organized for intramolecular cyclization, combined with a fluorine substituent that imparts metabolic stability and modulates lipophilicity in downstream targets.[1]

The "Fluorine Effect" in Scaffold Design

In drug discovery, the incorporation of fluorine at specific positions (C6 of the resulting indole/oxindole core) is a proven strategy to:

-

Block Metabolic Hotspots: Prevent oxidative metabolism (e.g., hydroxylation) at the electron-rich C6 position of the aromatic ring.[1]

-

Modulate pKa: The electronegativity of fluorine influences the acidity of the NH proton in the resulting lactam, affecting hydrogen bond donor capability in the active site of kinases or poly(ADP-ribose) polymerases (PARP).[1]

-

Enhance Lipophilicity: Improves membrane permeability compared to the non-fluorinated analog.

Core Applications

This molecule is the direct biosynthetic equivalent and synthetic precursor to 6-Fluoroindolin-2-one (6-Fluorooxindole) .[1] This scaffold is ubiquitous in:

-

Kinase Inhibitors: Targeting VEGFR, PDGFR, and FGFR (e.g., analogs of molecules like Nintedanib or Sunitinib, though substitution patterns vary).[1]

-

PARP Inhibitors: The 6-fluorooxindole core mimics the nicotinamide pharmacophore required for PARP binding.

-

Spiro-Oxindoles: Used as rigid scaffolds in p53-MDM2 interaction inhibitors.[1]

Part 2: Synthetic Utility & Pathways[1]

The utility of this compound lies in its readiness to undergo intramolecular amidation to form the oxindole core, which can then be diversified at the C3 position.[1]

Reaction Pathways Diagram[1]

Figure 1: Synthetic divergence from the phenylacetate precursor.[1] The primary transformation is the cyclization to 6-fluorooxindole, which serves as a divergent platform for advanced medicinal chemistry.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Cyclization to 6-Fluoroindolin-2-one

This is the foundational reaction.[1] While the ester can cyclize spontaneously upon heating, acid catalysis ensures complete conversion and suppresses polymerization.[1]

Mechanism: The amino group (nucleophile) attacks the ester carbonyl (electrophile), releasing methanol and forming the 5-membered lactam ring.[1] Regiochemistry: The fluorine atom at position 4 of the phenylacetate precursor maps to position 6 of the oxindole product.

Materials

-

Substrate: this compound (1.0 equiv)[1]

-

Solvent: Glacial Acetic Acid (AcOH) or Toluene

-

Catalyst: Conc. HCl (trace) or p-Toluenesulfonic acid (pTSA)

-

Atmosphere: Nitrogen or Argon (prevent oxidation of the aniline)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve This compound (10 mmol, ~1.83 g) in Glacial Acetic Acid (20 mL).

-